molecular formula C16H20Cl3N3O3S B11971560 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid

Katalognummer: B11971560
Molekulargewicht: 440.8 g/mol
InChI-Schlüssel: ZPIOCPOQJINRTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid is a complex organic compound with the molecular formula C16H20Cl3N3O3S This compound is known for its unique structure, which includes a trichloroethyl group, a hexanoylamino group, and a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Trichloroethyl Intermediate: The initial step involves the reaction of trichloroacetyl chloride with an appropriate amine to form the trichloroethyl intermediate.

    Hexanoylation: The intermediate is then reacted with hexanoyl chloride in the presence of a base such as pyridine to form the hexanoylamino derivative.

    Coupling with Benzoic Acid: The final step involves coupling the hexanoylamino derivative with benzoic acid using a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hexanoylamino group may enhance the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid
  • 3-((((2,2,2-Trichloro-1-(palmitoylamino)ET)amino)carbothioyl)amino)benzoic acid
  • 4-((((2,2,2-Trichloro-1-(heptanoylamino)ET)amino)carbothioyl)amino)benzoic acid

Uniqueness

3-((((2,2,2-Trichloro-1-(hexanoylamino)ET)amino)carbothioyl)amino)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of the trichloroethyl group makes it highly reactive, while the hexanoylamino group enhances its lipophilicity and potential interactions with biological targets.

This compound’s versatility and unique properties make it a valuable tool in various scientific research fields.

Eigenschaften

Molekularformel

C16H20Cl3N3O3S

Molekulargewicht

440.8 g/mol

IUPAC-Name

3-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H20Cl3N3O3S/c1-2-3-4-8-12(23)21-14(16(17,18)19)22-15(26)20-11-7-5-6-10(9-11)13(24)25/h5-7,9,14H,2-4,8H2,1H3,(H,21,23)(H,24,25)(H2,20,22,26)

InChI-Schlüssel

ZPIOCPOQJINRTL-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC(=C1)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.